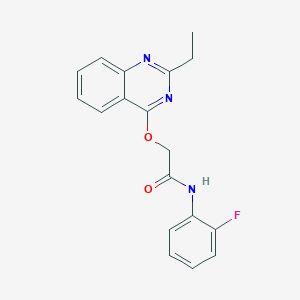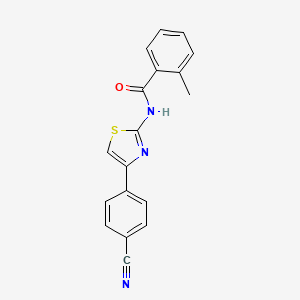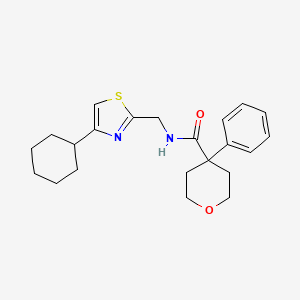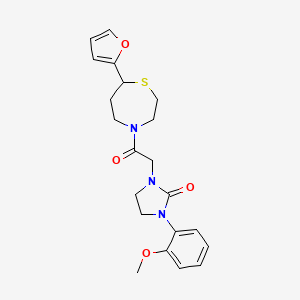
(2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H15ClO3. It has a molecular weight of 302.75 .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. One method involves the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal . Another method involves the reaction of 1-(4-chlorophenyl)-3-(substituted phenyl/heteryl)prop-2-en-1-one with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of this compound includes a prop-2-en-1-one group attached to a 4-chlorophenyl group and a 2,4-dimethoxyphenyl group .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can react with N,N-dimethylformamide dimethyl acetal to form 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one . It can also react with guanidine hydrochloride to form 4-(4-chlorophenyl)-6-(substituted phenyl/heteryl)pyrimidin-2-amine .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 473.4±45.0 °C and its predicted density is 1.212±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
This compound, alongside related derivatives, has been synthesized and characterized, emphasizing its structural integrity through various spectroscopic methods. Studies have shown that the synthesized compounds exhibit distinct crystal structures stabilized by weak intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to their stability and reactivity (Tayade & Waghmare, 2016; Shea‐Lin Ng et al., 2006).
Molecular Structure and Properties
Research into the molecular structure and properties of the compound and its derivatives has been conducted using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD). These studies have provided insights into the geometric parameters, vibrational frequencies, and crystal packing, enhancing understanding of the compound's molecular framework and stability (Mary et al., 2015; Kumar et al., 2016).
Computational Analysis
Computational studies using density functional theory (DFT) have explored the electronic properties and chemical reactivity of the compound. These analyses include the examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP), and first hyperpolarizability. Such studies offer valuable insights into the charge transfer within the molecule and its potential nonlinear optical (NLO) properties, contributing to the understanding of its electronic behavior and reactivity (Najiya et al., 2014; Adole et al., 2020).
Direcciones Futuras
The future directions for this compound could involve further exploration of its synthetic potential and its applications in various fields. For example, it could be used as a key intermediate in the synthesis of other compounds . Further studies could also investigate its biological activity and potential uses in medicine .
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-8-9-15(17(11-14)21-2)16(19)10-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPIMPITDGVGQS-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2599038.png)
methanone](/img/structure/B2599040.png)

![7-(4-isopropylphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2599042.png)
![N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B2599044.png)


![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2599051.png)





